Cas no 2639410-36-7 (tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate)

tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetateは、有機合成や医薬品中間体として重要な化合物です。ピペリジン骨格にアミノメチル基とスルホニル基を有し、高い反応性と多様な修飾可能性を備えています。tert-ブチルエステル部位は保護基として機能し、酸性条件下での安定性に優れています。この構造的特徴から、医薬品開発におけるキーインターメディエートとして、特にプロドラッグ設計や生物活性分子の合成に有用です。スルホニル基は求電子性が高く、各種求核試薬との反応に適しています。さらに、アミノメチル基はさらなる誘導体化が可能で、分子の多様性拡張に貢献します。

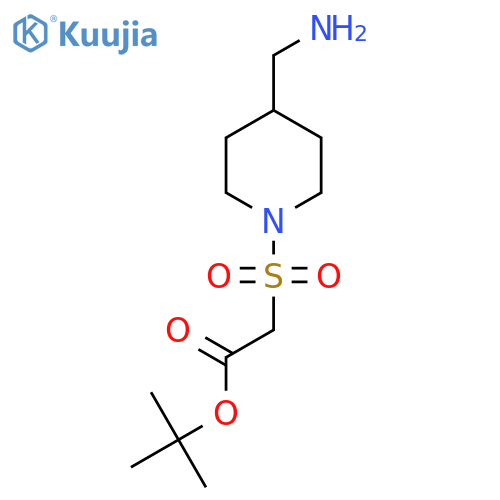

2639410-36-7 structure

商品名:tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate

tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate 化学的及び物理的性質

名前と識別子

-

- 2639410-36-7

- EN300-27723739

- tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate

- tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate

-

- インチ: 1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-19(16,17)14-6-4-10(8-13)5-7-14/h10H,4-9,13H2,1-3H3

- InChIKey: PFSIZNYMSUHFKJ-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)OC(C)(C)C)(N1CCC(CN)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 292.14567842g/mol

- どういたいしつりょう: 292.14567842g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 98.1Ų

tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723739-0.25g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 0.25g |

$1051.0 | 2025-03-20 | |

| Enamine | EN300-27723739-5g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 5g |

$3313.0 | 2023-09-10 | ||

| Enamine | EN300-27723739-10g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 10g |

$4914.0 | 2023-09-10 | ||

| Enamine | EN300-27723739-0.5g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 0.5g |

$1097.0 | 2025-03-20 | |

| Enamine | EN300-27723739-0.05g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 0.05g |

$959.0 | 2025-03-20 | |

| Enamine | EN300-27723739-1g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 1g |

$1142.0 | 2023-09-10 | ||

| Enamine | EN300-27723739-2.5g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 2.5g |

$2240.0 | 2025-03-20 | |

| Enamine | EN300-27723739-5.0g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 5.0g |

$3313.0 | 2025-03-20 | |

| Enamine | EN300-27723739-0.1g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 0.1g |

$1005.0 | 2025-03-20 | |

| Enamine | EN300-27723739-1.0g |

tert-butyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate |

2639410-36-7 | 95.0% | 1.0g |

$1142.0 | 2025-03-20 |

tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

2639410-36-7 (tert-butyl 2-{4-(aminomethyl)piperidin-1-ylsulfonyl}acetate) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬